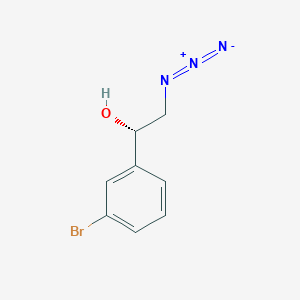

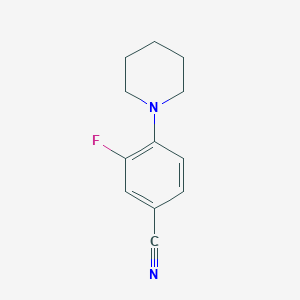

(1S)-2-azido-1-(3-bromophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S)-1-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It’s also known by other names such as “3-Bromo-alpha-methylbenzyl alcohol” and "3-Bromo-alpha-methylbenzene alcohol" .

Molecular Structure Analysis

The InChI code for “(1S)-1-(3-bromophenyl)ethanol” is1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 . Physical And Chemical Properties Analysis

“(1S)-1-(3-bromophenyl)ethanol” has a molecular weight of 201.06 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, and polarizability are also available .Aplicaciones Científicas De Investigación

Copper-Catalyzed Direct Amination

Research by Zhao, Fu, and Qiao (2010) details a copper-catalyzed direct amination of ortho-functionalized haloarenes, using NaN(3) as the amino source in ethanol. This method synthesizes ortho-functionalized aromatic amines, potentially including derivatives of (1S)-2-azido-1-(3-bromophenyl)ethanol (Zhao, Fu, & Qiao, 2010).

Enantioselective Alcoholysis, Hydrolysis, and Acylation

Conde et al. (1998) achieved the resolution of similar compounds through enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in the synthesis of new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Synthesis of Phthalocyanine Derivatives

Ramos et al. (2015) synthesized phthalocyanine derivatives modified with optically active alcohols, including 1-(4-bromophenyl)ethanol. These derivatives have varied photochemical and biological properties, suggesting potential applications in targeted therapy (Ramos et al., 2015).

Kinetic Resolution of Secondary Alcohols

Galvão et al. (2018) developed a nanohybrid material for the kinetic resolution of secondary alcohols like rac-1-(3-bromophenyl)-1-ethanol. This process is crucial for synthesizing enantiomeric drugs and other bioactive substances (Galvão et al., 2018).

Enantioseparation by Crystallization

Grandeury et al. (2003) demonstrated that racemic 1-(p-bromophenyl)ethanol can be resolved by recrystallization with permethylated β-cyclodextrin. This method is significant for enantioseparation and understanding chiral discrimination mechanisms (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).

Synthesis of Triazole-Containing β-Blocker Analogues

Ankati et al. (2008) synthesized 2-azido-1-arylethanols with excellent optical purity and converted them into triazole-containing beta-blocker analogues. This synthesis route is effective for producing compounds with potential biological activity (Ankati, Yang, Zhu, Biehl, & Hua, 2008).

Copper(I)-Catalyzed Cycloaddition in Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) reported a copper(I)-catalyzed cycloaddition of terminal alkynes to azides in solid-phase peptide synthesis. This method is compatible with polar supports and important for synthesizing diverse 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002).

Magnetic Properties in Azido-Bridged Lanthanide Chain Complexes

Bazhenova et al. (2019) explored the syntheses, structure, and magnetic properties of azido-bridged lanthanide complexes, potentially including (1S)-2-azido-1-(3-bromophenyl)ethanol. This research provides insights into the magnetic behavior of these compounds (Bazhenova et al., 2019).

Synthesis and Properties of Quinoxaline Derivatives

Jian et al. (2007) synthesized 2,3-Bis(4-bromophenyl)quinoxaline, a compound potentially related to (1S)-2-azido-1-(3-bromophenyl)ethanol. This research contributes to the understanding of bond lengths, angles, and van der Waals forces in molecular structures (Jian, Wang, Zhuang, & Xiao, 2007).

Safety and Hazards

Propiedades

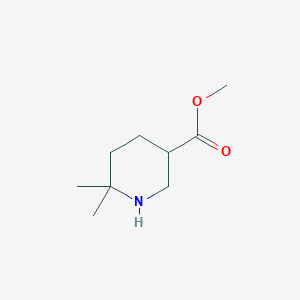

IUPAC Name |

(1S)-2-azido-1-(3-bromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPQHFRJCZVWHZ-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-azido-1-(3-bromophenyl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2639675.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)

![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)

![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)

![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)